Lipegfilgrastim Exhibits 5-10 Hour Longer Terminal Half-Life vs. Pegfilgrastim in Healthy Volunteers
In two randomized, single-blind studies in healthy volunteers (N=36), lipegfilgrastim demonstrated a terminal elimination half-life that was 5-10 hours longer than that of pegfilgrastim at the maximum dose, with a later observed time to maximum serum concentration (Tmax) [1]. This prolonged half-life translated into a longer-lasting increase in absolute neutrophil count (ANC) without elevating peak ANC values [1].
| Evidence Dimension | Terminal Elimination Half-Life |
|---|---|
| Target Compound Data | 5-10 hours longer than comparator |
| Comparator Or Baseline | Pegfilgrastim (maximum dose) |
| Quantified Difference | +5 to +10 hours |
| Conditions | Randomized, single-blind studies in healthy volunteers (N=36) |
Why This Matters
A longer half-life supports the once-per-cycle dosing regimen and may contribute to sustained neutrophil support throughout the chemotherapy cycle, a key differentiator for formulary inclusion.
- [1] Buchner A, Lammerich A, Bias P, et al. Lipegfilgrastim: pharmacodynamics and pharmacokinetics for body-weight-adjusted and 6 mg fixed doses in two randomized studies in healthy volunteers. Curr Med Res Opin. 2014;30(10):2061-2072. View Source
